N-Acetil alogliptina

Descripción general

Descripción

Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus . Alogliptin Related Compound 15 is often studied for its structural and functional similarities to alogliptin, providing insights into the pharmacological and biochemical properties of DPP-4 inhibitors.

Aplicaciones Científicas De Investigación

Glycemic Control

Alogliptin and its related compounds have demonstrated significant efficacy in controlling blood glucose levels in patients with type 2 diabetes. Clinical trials have shown that alogliptin administration leads to reductions in hemoglobin A1c (HbA1c) levels, with studies reporting reductions of approximately 0.5% to 0.6% when used as monotherapy or in combination with other antidiabetic agents .

Key Findings:

- Monotherapy Efficacy: In a 26-week study, alogliptin significantly improved glycemic control compared to placebo, with a reduction in fasting plasma glucose levels .

- Combination Therapy: Alogliptin has been effectively combined with metformin, pioglitazone, and sulfonylureas, yielding enhanced glycemic control and lower incidences of hypoglycemia compared to other treatments .

Safety Profile

Alogliptin is generally well-tolerated, with a low incidence of adverse effects. Notably, it does not promote weight gain, making it a favorable option for patients concerned about weight management . The risk of hypoglycemia is also minimal compared to other antidiabetic medications like sulfonylureas .

Clinical Trials

Several clinical trials have explored the effects of alogliptin on glycemic control:

- Phase III Trials: These trials demonstrated that patients receiving alogliptin experienced significant reductions in HbA1c and fasting plasma glucose compared to placebo groups. The results indicated that alogliptin could be an effective treatment option for patients inadequately controlled by diet and exercise alone .

- Real-World Evidence: Observational studies conducted in Japan showed that patients treated with alogliptin achieved meaningful reductions in HbA1c over one year, reinforcing its effectiveness in everyday clinical settings .

Comparative Efficacy

The following table summarizes the efficacy of alogliptin compared to other DPP-4 inhibitors:

| Medication | Reduction in HbA1c (%) | Weight Gain | Hypoglycemia Risk |

|---|---|---|---|

| Alogliptin | 0.5 - 0.6 | None | Low |

| Sitagliptin | 0.5 - 0.7 | None | Low |

| Saxagliptin | 0.5 - 0.8 | Minimal | Low |

| Linagliptin | 0.4 - 0.6 | None | Low |

Mecanismo De Acción

Target of Action

N-Acetyl Alogliptin primarily targets the dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose homeostasis by regulating the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

N-Acetyl Alogliptin inhibits the DPP-4 enzyme, resulting in prolonged active incretin levels . Incretin hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . Decreased glucagon secretion results in decreased hepatic glucose production .

Biochemical Pathways

The inhibition of DPP-4 by N-Acetyl Alogliptin affects the TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 signaling pathways . These pathways are involved in inflammation and immune responses. By modulating these pathways, N-Acetyl Alogliptin can exert neuroprotective effects and improve learning and memory impairments .

Pharmacokinetics

N-Acetyl Alogliptin is extensively absorbed, regardless of food intake . The compound is primarily excreted in urine (76%, with 60% to 71% as unchanged drug), and also in feces (13%) . The peak plasma concentration of N-Acetyl Alogliptin occurs 1 to 2 hours after dosing .

Result of Action

The inhibition of DPP-4 by N-Acetyl Alogliptin leads to improved glucose homeostasis . This is achieved through increased insulin synthesis and release, and decreased glucagon secretion . Additionally, N-Acetyl Alogliptin has been shown to have neuroprotective effects, improving learning and memory impairments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetyl Alogliptin. For instance, lifestyle factors such as diet and physical activity can impact the effectiveness of N-Acetyl Alogliptin in managing glucose homeostasis . Furthermore, exposure to certain environmental stressors can affect the body’s response to N-Acetyl Alogliptin . .

Análisis Bioquímico

Biochemical Properties

N-Acetyl Alogliptin, as a derivative of Alogliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, N-Acetyl Alogliptin prolongs the activity of incretins, hormones that enhance insulin secretion and inhibit glucagon secretion . This results in improved regulation of blood glucose levels .

Cellular Effects

N-Acetyl Alogliptin, through its inhibition of DPP-4, influences various cellular processes. It enhances insulin secretion, inhibits glucagon secretion, and thereby helps regulate blood glucose levels . This can impact various cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

The molecular mechanism of N-Acetyl Alogliptin involves the inhibition of the DPP-4 enzyme . This inhibition prevents the degradation of incretins, leading to increased levels of these hormones . The result is enhanced insulin secretion and inhibited glucagon secretion, which helps regulate blood glucose levels .

Temporal Effects in Laboratory Settings

Studies on Alogliptin, the parent compound, have shown that it maintains effective DPP-4 inhibition for up to 24 hours .

Dosage Effects in Animal Models

The effects of N-Acetyl Alogliptin dosage in animal models have not been extensively studied. Studies on Alogliptin have shown that it is generally well-tolerated in animal models .

Metabolic Pathways

N-Acetyl Alogliptin is metabolized into two minor metabolites: N-demethylated alogliptin and N-acetylated alogliptin . The N-demethylated metabolite is active and an inhibitor of DPP-4, while the N-acetylated metabolite is inactive .

Transport and Distribution

Alogliptin, the parent compound, is known to be distributed throughout the body and is not associated with an increased risk of major cardiovascular events .

Subcellular Localization

As a DPP-4 inhibitor, it is likely to interact with the DPP-4 enzyme, which is found on the surface of various cell types .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 15 involves several synthetic steps. One common method starts with the racemic compound 3-piperidine carboxamide, which undergoes Hoffmann rearrangement under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid to yield 3-aminopiperidine . This intermediate is then acidized and salified by concentrated hydrochloric acid, followed by separation and salification with D-tartaric acid to obtain the target product with high chirality purity (ee value > 99.5%) and an overall yield of 89%-93% .

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and environmental friendliness. The solvents used are typically ethanol-water mixtures, which are low-cost and environmentally friendly . The reaction conditions are kept simple and can be implemented at room temperature, making the process suitable for mass production.

Análisis De Reacciones Químicas

Types of Reactions

Alogliptin Related Compound 15 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and concentrated hydrochloric acid for acidization . The conditions are typically mild, with reactions often carried out at room temperature.

Major Products

The major products formed from these reactions include 3-aminopiperidine and its derivatives, which are crucial intermediates in the synthesis of Alogliptin Related Compound 15 .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- Anagliptin

- Linagliptin

- Saxagliptin

- Sitagliptin

- Teneligliptin

- Vildagliptin

Uniqueness

Alogliptin Related Compound 15 is unique due to its high chirality purity and the specific synthetic route used for its preparation . It also exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

Alogliptin Related Compound 15 (ARC-15) is a derivative of alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of ARC-15, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

ARC-15 functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, ARC-15 enhances insulin secretion in a glucose-dependent manner while suppressing glucagon release, thereby improving glycemic control . The selectivity of ARC-15 for DPP-4 over other DPP enzymes (DPP-2, DPP-8, and DPP-9) is significant as it minimizes potential inflammatory side effects associated with broader inhibition .

Pharmacokinetics

The pharmacokinetic profile of ARC-15 mirrors that of its parent compound alogliptin. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption (Tmax ~ 1-2 hours) |

| Bioavailability | High (~100%) |

| Half-Life | 12.4 to 21.4 hours |

| Volume of Distribution | ~60.9 L |

ARC-15 demonstrates minimal metabolism, with approximately 85% of plasma radioactivity attributed to the parent compound, indicating a low level of metabolic byproducts .

Clinical Efficacy

Clinical studies have shown that ARC-15 effectively reduces hemoglobin A1c (HbA1c) levels in patients with T2DM. In various phase III trials, significant reductions in HbA1c were observed when compared to placebo:

| Study Design | Dose | HbA1c Reduction (%) |

|---|---|---|

| Monotherapy | 12.5 mg | -0.39 |

| Monotherapy | 25 mg | -0.53 |

| Dual Therapy (with Metformin) | 12.5 mg | -0.5 |

| Dual Therapy (with Insulin) | 25 mg | -0.6 |

These reductions were statistically significant (p < 0.001), demonstrating the efficacy of ARC-15 in improving glycemic control over a treatment duration ranging from 12 to 26 weeks .

Safety Profile

The safety profile of ARC-15 is generally favorable, with adverse effects being minimal and comparable to those seen with other DPP-4 inhibitors. Commonly reported side effects include:

- Gastrointestinal disturbances : Nausea and diarrhea.

- Skin reactions : Mild pruritus or rash.

Importantly, ARC-15 does not lead to weight gain and is well-tolerated by patients .

Case Studies and Real-world Evidence

Real-world evidence supports the efficacy of ARC-15 in diverse populations. For instance, the ATTAK-J study conducted in Japan reported an average HbA1c reduction of 0.54% after one year of treatment with ARC-15 among patients with T2DM . Additionally, observational studies indicate that a higher proportion of patients achieved target HbA1c levels (<7.0%) after treatment initiation compared to baseline measurements.

Propiedades

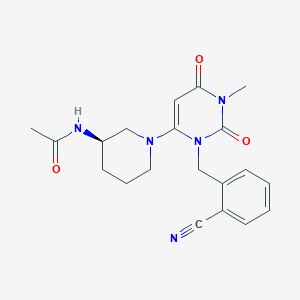

IUPAC Name |

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPUDCLWEJZQGM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108731-49-2 | |

| Record name | N-Acetyl alogliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL ALOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.